

Technical Guide: [(Thiophene-2-carbonyl)-amino]-acetic acid

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Compound of Interest

Compound Name: [(Thiophene-2-carbonyl)-amino]-acetic acid

Cat. No.: B1361314

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For Researchers, Scientists, and Drug Development Professionals

Introduction

[(Thiophene-2-carbonyl)-amino]-acetic acid, with the Chemical Abstracts Service (CAS) number 33955-17-8, is an organic compound with the molecular formula $C_7H_7NO_3S$ and a molecular weight of 185.20.[1] This document provides a comprehensive overview of this compound, with a focus on its role as a potential inhibitor of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), a key regulator in the cellular response to hypoxia. The information presented is primarily derived from a study on a series of furan- and thiophene-2-carbonyl amino acid derivatives and their effect on the hypoxia-inducible factor (HIF) pathway.[2]

Chemical and Physical Properties

A summary of the basic chemical properties of **[(Thiophene-2-carbonyl)-amino]-acetic acid** is provided in the table below.

Property	Value	Reference
CAS Number	33955-17-8	[1]
Molecular Formula	$C_7H_7NO_3S$	[1]
Molecular Weight	185.20 g/mol	[1]

Biological Activity and Mechanism of Action

Under normal oxygen conditions (normoxia), the transcription factor Hypoxia-Inducible Factor- α (HIF- α) is targeted for degradation. This process is initiated by prolyl hydroxylase domain-containing proteins (PHDs) and Factor Inhibiting HIF-1 (FIH-1), which hydroxylate HIF- α . This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind to HIF- α , leading to its polyubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, the activity of PHDs and FIH-1 is inhibited due to the lack of oxygen, a necessary cofactor. This stabilizes HIF- α , allowing it to translocate to the nucleus, dimerize with HIF- β , and activate the transcription of genes that help cells adapt to low oxygen levels.^[2]

[(Thiophene-2-carbonyl)-amino]-acetic acid and its derivatives have been investigated as small-molecule inhibitors of FIH-1. By inhibiting FIH-1, these compounds can activate HIF- α even under normoxic conditions, which has potential therapeutic applications. The design of these inhibitors is based on antagonizing the binding of 2-oxoglutarate (2OG), a required cofactor for FIH-1 activity.^[2]

Signaling Pathway

The following diagram illustrates the Hypoxia-Inducible Factor (HIF) signaling pathway and the role of FIH-1.

HIF Signaling Pathway and Inhibition by Thiophene Derivatives.

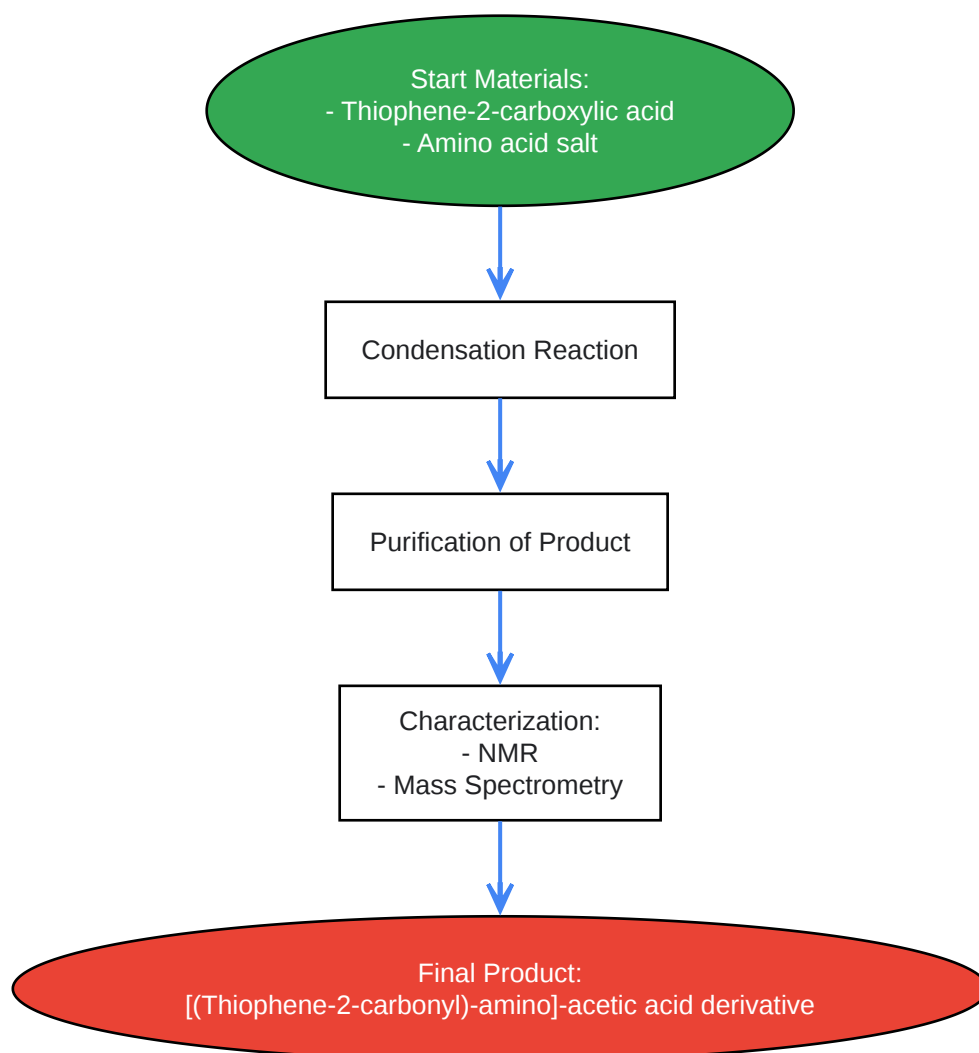
Experimental Protocols

The synthesis and evaluation of thiophene-2-carbonyl amino acid derivatives as FIH-1 inhibitors involve several key experimental steps.^[2]

Synthesis of Furan- and Thiophene-2-carbonyl Amino Acid Derivatives

A general method for the synthesis of these compounds involves the condensation of thiophene-2-carboxylic acids with amino acid salts.^[2]

Workflow for Synthesis:



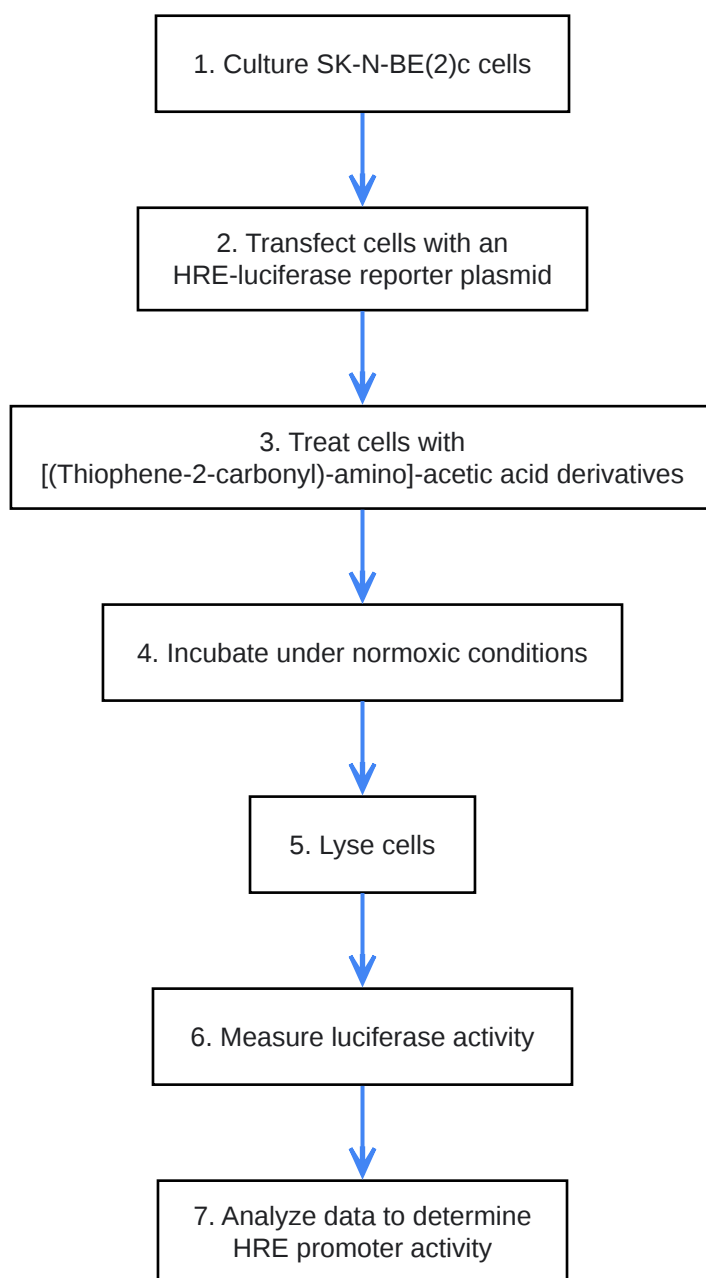
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General Synthesis Workflow.

Cell-Based Assay for FIH-1 Inhibition

The inhibitory activity of the synthesized compounds on FIH-1 is evaluated by measuring the transcriptional activity of the HIF response element (HRE) in a cell line, such as the human neuroblastoma cell line SK-N-BE(2)c.[2]

Experimental Workflow for HRE Promoter Activity Assay:



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HRE Promoter Activity Assay Workflow.

Quantitative Data

The study on furan- and thiophene-2-carbonyl amino acid derivatives evaluated the HIF- α /HRE transcriptional activity of these compounds. While specific quantitative data for **[(Thiophene-2-carbonyl)-amino]-acetic acid** itself was not detailed in the summary, the study established a correlation between the docking score of the compounds in the FIH-1 active site, their chemical

structure, and their biological activity.[2] This suggests that compounds with favorable docking scores and specific structural features are more potent inhibitors of FIH-1.

Disclaimer: This document is intended for research and informational purposes only.

[(Thiophene-2-carbonyl)-amino]-acetic acid is for research use only and not for diagnostic or therapeutic use.[1]

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References

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